molecular formula C12H9F3N2 B1398074 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine CAS No. 600133-35-5

6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine

Cat. No. B1398074
M. Wt: 238.21 g/mol
InChI Key: WDFHRVLAAKDFJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis and application of trifluoromethylpyridines, such as “6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine”, have been extensively studied in the agrochemical and pharmaceutical industries . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The molecular structure of “6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine” is characterized by the presence of a pyridine moiety and a trifluoromethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .


Chemical Reactions Analysis

The chemical reactions involving “6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The development of fluorinated organic chemicals, including “6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine”, is becoming an increasingly important research topic .

Scientific Research Applications

Anticancer Activity

6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine and its derivatives have been studied for their potential anticancer activity. A study synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which exhibited promising bioactivity against several cancer cell lines, including lung, breast, prostate, and cervical cancer at micro molar concentration (Chavva et al., 2013). Additionally, novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives derived from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine showed cytotoxic activity against human cancer cell lines (Kurumurthy et al., 2014).

Fluorescence and Metal Ion Affinity

The derivatives of 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine have been used to study fluorescence properties and metal ion affinities. In one study, soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine were prepared, displaying enhanced solubility and interesting fluorescence properties upon coordination with metal ions such as Zn(2+) and Cu(2+) (Liang et al., 2009).

Synthesis of Novel Compounds

6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine has been used as a precursor in the synthesis of various novel compounds. For example, it was used in the preparation of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, which could have potential applications in various fields (Bradiaková et al., 2009).

Antibacterial and Antifungal Activity

Some studies have focused on the antibacterial and antifungal potential of compounds derived from 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine. A series of novel pyrido[2,3-d]pyrimidine derivatives were synthesized starting from 2-amino-3-cyano-4-trifluoromethyl-6-phenyl pyridine, showing promising antibacterial and antifungal activities (Veeraswamy et al., 2018).

Coordination Chemistry and Redox Properties

The compound and its derivatives have been utilized in the study of coordination chemistry and redox properties. For instance, in the synthesis and characterisation of copper(I) complexes containing novel bidentate iminopyridine ligands, the compound showed interesting redox behavior and coordination properties (Dehghanpour et al., 2007).

properties

IUPAC Name

6-[4-(trifluoromethyl)phenyl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(16)7-17-11/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFHRVLAAKDFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine

Synthesis routes and methods

Procedure details

To a solution of 5-nitro-2-(4-(trifluoromethyl)phenyl)pyridine (260 mg, 0.97 mmol) in ethanol (10 mL) and tetrahydrofuran (5 mL) was added 10 wt % palladium on carbon (100 mg). The reaction was pressurized to 50 psi hydrogen and stirred at room temperature for 4 hours. The reaction was filtered through Celite and concentrated to give 6-(4-(trifluoromethyl)phenyl)pyridin-3-amine (220 mg, 95%). 1H NMR (400 MHz, CD3OD, δ): 7.98 (s, 1H), 7.88 (d, 2H), 7.60 (d2H), 7.54 (d, 1H), 7.09 (d, 1H).
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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